3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The resulting intermediate is then subjected to further functionalization, including the introduction of the 3,4-dichlorobenzylsulfanyl group and the nitrile group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their catalytic functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile include:
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C23H18Cl2N2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C23H18Cl2N2S/c24-20-11-10-15(12-21(20)25)14-28-23-19(13-26)17-8-4-5-9-18(17)22(27-23)16-6-2-1-3-7-16/h1-3,6-7,10-12H,4-5,8-9,14H2 |
InChI Key |
OBFFEOPTOOZOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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